N-[(4-methoxyphenyl)carbamoyl]benzamide
Description
N-[(4-Methoxyphenyl)carbamoyl]benzamide is a benzamide derivative characterized by a carbamoyl group substituted with a 4-methoxyphenyl moiety. The benzamide core (C₆H₅CONH₂) is a versatile scaffold in medicinal chemistry, often modified to enhance biological activity or physicochemical properties. The 4-methoxy substitution on the phenyl ring introduces electron-donating effects, which can influence solubility, metabolic stability, and receptor interactions.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)carbamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-20-13-9-7-12(8-10-13)16-15(19)17-14(18)11-5-3-2-4-6-11/h2-10H,1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNZUOHUFSEILM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201915 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(4-methoxyphenyl)carbamoyl]benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
In an industrial setting, the synthesis of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)carbamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-[(4-methoxyphenyl)carbamoyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which N-[(4-methoxyphenyl)carbamoyl]benzamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Trends :
- Electron-Donating Groups : Methoxy groups improve solubility but may reduce reactivity. For example, compound 98 (dual methoxy) showed a low yield (29%) due to steric hindrance or competing dimerization .
- Halogenation : Bromo-substituted analogs (e.g., compound 96) achieved higher yields (70%), likely due to stabilized intermediates during coupling .
- Linker Flexibility : Thiourea derivatives (e.g., H10) exhibit higher synthetic versatility, enabling diverse biological applications .
Antioxidant Activity
Thiourea-linked benzamides with 4-methoxyphenyl groups demonstrated superior antioxidant activity. For instance:
- H10 (N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide): 87.7% inhibition in CCl₄-induced oxidative stress models, outperforming hydroxyl-substituted analogs (A8, 86.6%) .
- Mechanism : The methoxy group’s electron-donating nature likely enhances radical scavenging by stabilizing transition states during redox reactions.
Antifungal Activity
Methoxy-substituted thiadiazolyl benzamides (e.g., compound 8a–g) showed moderate antifungal activity at 100 µg/mL. However, nitro or chloro substituents (e.g., compound 8c with a nitro group) exhibited higher potency, suggesting that electron-withdrawing groups improve membrane penetration or target binding .
Anti-Inflammatory and Analgesic Activity
Methoxy groups in related compounds may modulate COX-2 selectivity or reduce metabolic degradation .
Physicochemical and Spectral Properties
- IR/NMR Data : Methoxy groups in N-[(4-methoxyphenyl)carbamoyl]benzamide analogs show characteristic peaks at ~1,250 cm⁻¹ (C-O stretch) in IR and δ 3.7–3.9 ppm (OCH₃ protons) in ¹H NMR .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 348.42 for N-[(4-phenoxyphenyl)carbamothioyl]benzamide) confirm structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
